1,2-Di(3-thienyl)ethanone
Description
1,2-Di(3-thienyl)ethanone is a diketone derivative featuring two 3-thienyl substituents attached to an ethanone backbone. Thienyl groups are sulfur-containing heteroaromatic rings, which impart unique electronic and steric properties to the molecule.
Properties
Molecular Formula |
C10H8OS2 |
|---|---|
Molecular Weight |
208.3g/mol |
IUPAC Name |
1,2-di(thiophen-3-yl)ethanone |
InChI |
InChI=1S/C10H8OS2/c11-10(9-2-4-13-7-9)5-8-1-3-12-6-8/h1-4,6-7H,5H2 |
InChI Key |
CPJCPQHIBQCBKJ-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1CC(=O)C2=CSC=C2 |
Canonical SMILES |
C1=CSC=C1CC(=O)C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. Substituent Position in Thienyl Derivatives
- 3-Thienyl vs. 2-Thienyl: highlights that substitution at the 3-position of the thienyl ring (as in 1,2-Di(3-thienyl)ethanone) leads to lower enantioselectivity (88:12 er) in catalytic asymmetric hydroboration compared to 2-thienyl derivatives (97:3 er). This suggests steric or electronic effects from sulfur’s position influence reactivity .
- Thienyl vs. Phenyl: 1,2-Diphenylethanone () lacks sulfur, resulting in reduced electron-withdrawing effects and altered π-stacking capabilities.
b. Functional Group Variations
- Hydroxyphenyl Substituents: 1-(3-Hydroxyphenyl)-ethanone () has a hydroxyl group that enables hydrogen bonding, increasing boiling point (426.20 K) compared to non-polar analogs. In contrast, this compound’s lack of hydrogen-bonding groups may reduce solubility in polar solvents .
- Nitro Substituents: 1-(3-Nitrophenyl)-ethanone () exhibits strong electron-withdrawing effects, which could stabilize negative charges in intermediates. Thienyl groups offer moderate electron-withdrawing behavior due to sulfur’s electronegativity.
Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | Boiling Point (K) | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₀H₈OS₂ | 3-Thienyl | N/A | High polarizability, π-conjugated |
| 1,2-Diphenylethanone | C₁₄H₁₂O | Phenyl | N/A | Planar, aromatic stacking |
| 1-(3-Hydroxyphenyl)-ethanone | C₈H₈O₂ | 3-Hydroxyphenyl | 426.20 | Hydrogen bonding, higher solubility |
| 1-(3-Nitrophenyl)-ethanone | C₈H₇NO₃ | 3-Nitrophenyl | N/A | Electron-withdrawing, reactive |
Data compiled from NIST sources () and catalytic studies ().
Key Research Findings
Electronic Effects : Thienyl groups enhance conjugation but may reduce enantioselectivity in catalysis compared to phenyl or 2-thienyl systems .
Solubility Limitations: The absence of polar substituents in this compound likely limits its solubility in aqueous environments, contrasting with hydroxyphenyl analogs .
Material Applications : The compound’s π-conjugated structure suggests utility in organic electronics, though direct studies are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
